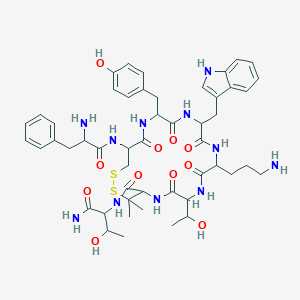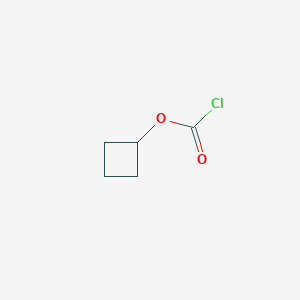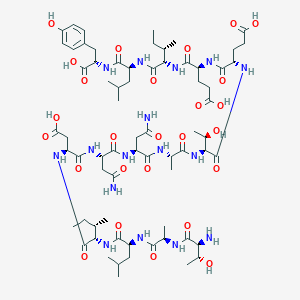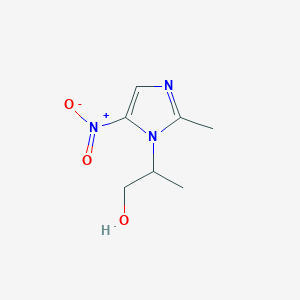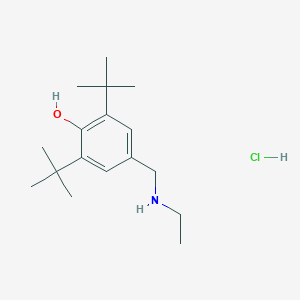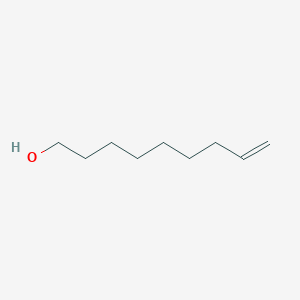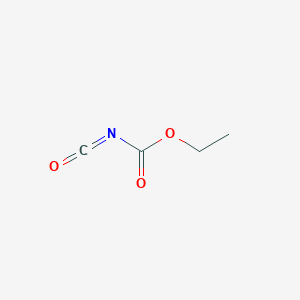
Ethoxycarbonyl isocyanate
概要
説明
Ethoxycarbonyl isocyanate is an organic compound with the chemical formula C3H5NO3 . It is a colorless to pale yellow liquid with a special smell . It is soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It is often used as a cyanate reagent in organic synthesis to introduce isocyano or carbonyl groups . It can be used to synthesize compounds such as esters, amides, and ureas .
Synthesis Analysis
Ethoxycarbonyl isocyanate is typically obtained by reacting ethyl acetate with ethylene trifluoroacetate . Reaction conditions generally require the use of a strong acid as a catalyst .
Molecular Structure Analysis
The molecular formula of Ethoxycarbonyl isocyanate is C4H5NO3 . The average mass is 115.087 Da and the monoisotopic mass is 115.026939 Da .
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
Physical And Chemical Properties Analysis
Ethoxycarbonyl isocyanate has a density of 1.1±0.1 g/cm3, a boiling point of 129.3±9.0 °C at 760 mmHg, and a vapor pressure of 10.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.7±3.0 kJ/mol and a flash point of 35.6±0.0 °C .
科学的研究の応用
Organic Synthesis
Ethoxycarbonyl isocyanate is an organonitrogen compound used in organic synthesis . It’s a clear, colorless liquid that’s used in the production of various organic compounds .
Synthesis of Ethoxycarbonyl Isothiocyanate
Ethoxycarbonyl isocyanate can be used in the synthesis of ethoxycarbonyl isothiocyanate . This process involves reacting ethyl chloroformate with sodium thiocyanate . The synthesis process has been optimized to achieve a yield of 96.8% .
Phase Transfer Catalyst
In the synthesis of ethoxycarbonyl isothiocyanate, a Schiff base is used as a phase transfer catalyst . This highlights another application of Ethoxycarbonyl isocyanate in facilitating phase transfer catalysis .
Production of Isothiocyanates
Ethoxycarbonyl isocyanate is used in the production of isothiocyanates . Isothiocyanates have various applications, including cancer prevention and treatment .
Masked Isocyanates
Ethoxycarbonyl isocyanate can be used in the production of “masked” isocyanates . These are seemingly inert compounds at room temperature that yield reactive isocyanate functionality at elevated temperatures .
Chemical Research
Due to its unique properties, Ethoxycarbonyl isocyanate is used in chemical research, particularly in the study of organic compounds and their reactions .
作用機序
Target of Action
Ethoxycarbonyl isocyanate, also known as ethyl isocyanatoformate , is a chemical compound used in various chemical reactionsIsocyanates, in general, are known to interact with amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbon dioxide, respectively .
Mode of Action
The mode of action of ethoxycarbonyl isocyanate involves its reaction with hydrogen-acidic compounds such as alcohols, phenols, and amines . The reaction can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .
Biochemical Pathways
It is known that isocyanates can affect membrane integrity and enzymes involved in redox balance and bacteria metabolism .
Result of Action
The result of ethoxycarbonyl isocyanate’s action depends on the specific reaction it is involved in. For instance, it has been used in the synthesis of ethyl [(phenylamino)carbonyl]carbamate by reacting with aniline .
Action Environment
The action, efficacy, and stability of ethoxycarbonyl isocyanate can be influenced by various environmental factors. For example, it should be stored at a temperature of 2-8°C . Additionally, it is a flammable liquid, and precautions should be taken to avoid static electricity discharge, which might cause ignition of organic vapors .
Safety and Hazards
Ethoxycarbonyl isocyanate is considered hazardous . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
将来の方向性
There is ongoing research into the potential applications of Ethoxycarbonyl isocyanate. For example, a recent study investigated the preparation of semicarbazides from ethyl carbazate and isocyanates under solvent-free conditions . This research could lay the groundwork for future developments in the field .
特性
IUPAC Name |
ethyl N-(oxomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVZGGPZNHFGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306153 | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxycarbonyl isocyanate | |
CAS RN |
19617-43-7 | |
| Record name | 19617-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using Ethoxycarbonyl isocyanate?
A1: Ethoxycarbonyl isocyanate has proven valuable in synthesizing various heterocyclic compounds. For example, it reacts with 2-amino-2-oxazolines to produce 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones, potentially useful as 5-HT2 antagonists []. Additionally, it reacts with N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles to yield 6-amidino-2-oxopurines, important compounds in purine chemistry []. Furthermore, reactions with 1H-benzimidazole-2-acetonitriles or ethyl 1H-benzimidazole-2-acetates lead to the formation of substituted pyrimido[1,6-a]-benzimidazole-1,3(2H,5H)-diones [].
Q2: Can Ethoxycarbonyl isocyanate be used to synthesize non-heterocyclic compounds?
A2: Yes, Ethoxycarbonyl isocyanate is not limited to heterocyclic synthesis. For instance, it reacts with Xanthydrol and Thioxanthydrol to yield carbamate esters, which can be further hydrolyzed to produce primary 9-(thio)xanthylamines [].
Q3: How does the reaction of Ethoxycarbonyl isocyanate with 2-amino-2-oxazolines proceed?
A3: The reaction proceeds through a carbamoylation mechanism. The regioselectivity favors the endo nitrogen atom of 2-amino-2-oxazolines due to its stronger nucleophilic character. This leads to the formation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones as the major product, along with 1-carbethoxy-3-(2-iminooxazolidine)ureas as a byproduct [].
Q4: Does Ethoxycarbonyl isocyanate participate in photochemical reactions?
A4: Ethoxycarbonyl isocyanate itself is a product of the photolysis of Ethoxalyl azide, along with ethoxalylnitrene []. The generated ethoxalylnitrene can then participate in various reactions, including addition to C=C double bonds and insertion into O-H and C-H bonds [].
Q5: How stable is (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a compound derived from Ethoxycarbonyl isocyanate?
A5: (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, surprisingly, exhibits reasonable stability in crystalline form. This compound is formed when (N-ethoxythiocarbonyl)urethane reacts with (chlorocarbonyl)sulfenyl chloride, a modified Zumach-Weiss-Kühle reaction [].
Q6: Can (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane be used to synthesize the corresponding dithiasuccinoyl (Dts) derivative?
A6: While one might expect (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane to cyclize into the Dts derivative, this does not occur. Instead, thermolysis yields (N-ethoxycarbonyl)carbamoyl chloride, and treatment with tertiary amines produces (N-ethoxycarbonyl)isocyanate [].
Q7: What is the structural characterization of Ethoxycarbonyl isocyanate?
A7: Ethoxycarbonyl isocyanate is an organic compound with the molecular formula C4H5NO3. Its structure consists of an ethyl group attached to a carbamate group, which is further connected to an isocyanate group. While spectroscopic data isn't directly provided in the provided research excerpts, techniques like NMR and IR spectroscopy are commonly employed to characterize such compounds.
Q8: Have any crystal structures been determined for compounds related to Ethoxycarbonyl isocyanate?
A8: Yes, X-ray crystallography studies have confirmed the structures of several key compounds. These include (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, (Methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, disulfane, and (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, offering valuable insights into their structural features and reactivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







